![molecular formula C25H24N2O3 B7693360 N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)
N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCBS is a chemical compound that belongs to the class of sulfonamide derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Due to its potential therapeutic benefits, CCBS has become a topic of interest in scientific research.
Wirkmechanismus
The mechanism of action of CCBS involves the inhibition of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, CCBS can reduce the production of pro-inflammatory mediators and decrease the activity of neurons, leading to its anti-inflammatory and anticonvulsant effects.
Biochemical and Physiological Effects:
CCBS has been shown to have a number of biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory conditions. CCBS can also decrease the activity of neurons by inhibiting the release of neurotransmitters such as glutamate and GABA, leading to its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
CCBS has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one of the limitations of CCBS is its low potency, which can make it difficult to achieve therapeutic effects at lower doses.
Zukünftige Richtungen
There are several future directions for the study of CCBS. One potential area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CCBS has been shown to have neuroprotective effects that can be beneficial in these conditions. Another area of research is the development of more potent derivatives of CCBS that can have greater therapeutic efficacy.
In conclusion, CCBS is a compound with potential therapeutic applications in various diseases and disorders. Its anti-inflammatory and anticonvulsant properties make it a promising candidate for further study. With continued research, CCBS and its derivatives may become important tools in the treatment of a wide range of conditions.
Synthesemethoden
The synthesis of CCBS involves the reaction of N-cyclohexylbenzenesulfonamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound, N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide.
Wissenschaftliche Forschungsanwendungen
CCBS has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been found to possess anti-inflammatory properties that can be beneficial in the treatment of inflammatory conditions such as arthritis, multiple sclerosis, and asthma. CCBS has also been shown to have anticonvulsant properties that can be useful in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(4-ethoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-30-22-13-11-21(12-14-22)26-24(28)20-10-15-23-19(17-20)9-6-16-27(23)25(29)18-7-4-3-5-8-18/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEDQIRMZVNCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

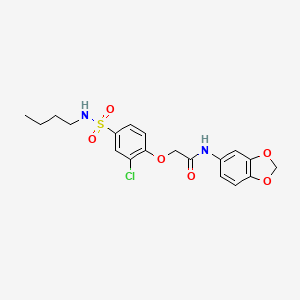
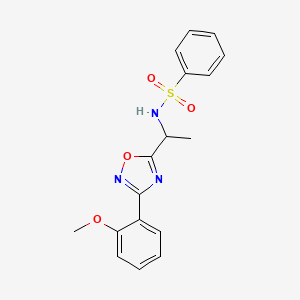
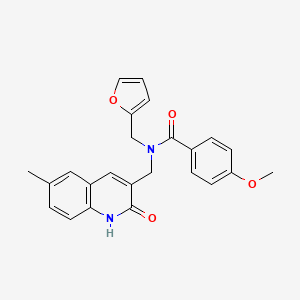
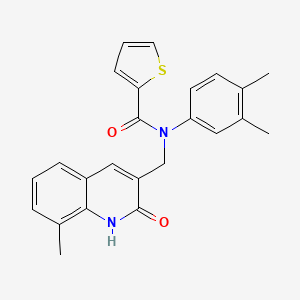
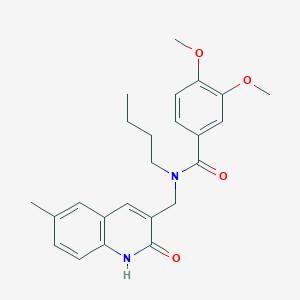

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)
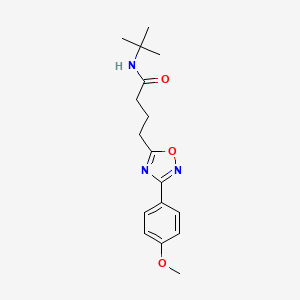
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
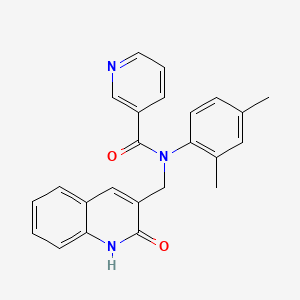
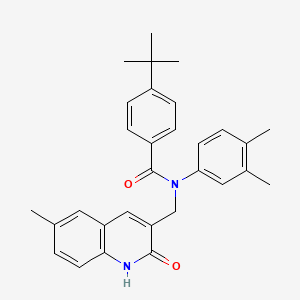
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)